4-methoxy-N-[2-(4-methoxyphenyl)ethyl]-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
CAS No.: 921579-65-9
Cat. No.: VC6165367
Molecular Formula: C22H23N3O4
Molecular Weight: 393.443
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921579-65-9 |
|---|---|
| Molecular Formula | C22H23N3O4 |
| Molecular Weight | 393.443 |
| IUPAC Name | 4-methoxy-N-[2-(4-methoxyphenyl)ethyl]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide |
| Standard InChI | InChI=1S/C22H23N3O4/c1-15-6-4-5-7-18(15)25-20(26)14-19(29-3)21(24-25)22(27)23-13-12-16-8-10-17(28-2)11-9-16/h4-11,14H,12-13H2,1-3H3,(H,23,27) |
| Standard InChI Key | TYDISDZRVAHLPS-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NCCC3=CC=C(C=C3)OC)OC |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
4-Methoxy-N-[2-(4-methoxyphenyl)ethyl]-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is defined by the molecular formula C₂₂H₂₃N₃O₄ and a molecular weight of 393.443 g/mol. Its IUPAC name systematically describes the substituents: a methoxy group at position 4 of the pyridazine ring, an N-linked 2-(4-methoxyphenyl)ethyl carboxamide moiety, and a 2-methylphenyl group at position 1 (Table 1).
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 921579-65-9 |
| Molecular Formula | C₂₂H₂₃N₃O₄ |
| Molecular Weight | 393.443 g/mol |
| IUPAC Name | 4-methoxy-N-[2-(4-methoxyphenyl)ethyl]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide |
| SMILES | CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NCCC3=CC=C(C=C3)OC)OC |
The compound’s structure integrates a dihydropyridazine ring, a bicyclic system known for its electron-deficient nature and capacity for hydrogen bonding. The 2-methylphenyl group at position 1 introduces steric bulk, while the 4-methoxy substituent enhances solubility and potential receptor interaction.
Crystallographic and Conformational Insights
While no direct crystallographic data exist for this specific compound, analogous dihydropyridazine derivatives exhibit planar pyridazine rings with torsional angles between 5° and 15° relative to appended aromatic groups . For instance, the related compound 1-(4-carboxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid demonstrates near-coplanar alignment between its pyridazine and benzene rings, facilitated by π-π interactions and hydrogen bonding . Such structural features likely persist in the target compound, given its similar substitution pattern.
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of 4-methoxy-N-[2-(4-methoxyphenyl)ethyl]-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves multi-step organic transformations, as inferred from protocols for analogous dihydropyridazines. A representative pathway includes:
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Ring Formation: Condensation of a β-keto ester with hydrazine derivatives to construct the dihydropyridazine core.
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Substituent Introduction: Sequential alkylation and acylation reactions to install the 2-methylphenyl and methoxy groups.
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Carboxamide Coupling: Reaction of the intermediate carboxylic acid with 2-(4-methoxyphenyl)ethylamine using coupling agents such as EDC or HOBt.
Yield optimization typically requires careful control of reaction conditions. For example, polar aprotic solvents (e.g., DMF) enhance solubility during acylation, while temperatures exceeding 60°C may promote side reactions.
Analytical Validation
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) serve as primary tools for structural confirmation. Key spectral signatures include:
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¹H NMR: A singlet at δ 3.8–4.0 ppm for the methoxy groups, a multiplet at δ 7.2–7.5 ppm for aromatic protons, and a broad peak near δ 8.1 ppm for the carboxamide NH.
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MS (ESI+): A molecular ion peak at m/z 394.4 [M+H]⁺, consistent with the molecular formula.
Chemical and Physical Properties
Stability and Solubility
While exact solubility data remain unreported, the compound’s methoxy and carboxamide groups suggest moderate solubility in polar organic solvents (e.g., DMSO, ethanol) and limited aqueous solubility. Stability studies on related dihydropyridazines indicate susceptibility to hydrolysis under strongly acidic or basic conditions, necessitating storage at −20°C in inert atmospheres.
Reactivity Profile
The compound’s reactivity is dominated by:
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Amide Hydrolysis: Susceptibility to cleavage under extreme pH, yielding 4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid.
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Electrophilic Substitution: Directed by the electron-rich methoxyphenyl groups, enabling halogenation or nitration at the aromatic ring’s para positions.
The 2-methylphenyl group in the target compound may enhance metabolic stability compared to fluorinated analogues, albeit at the cost of reduced membrane permeability .
Future Directions and Research Gaps
Despite promising structural features, empirical data on the compound’s bioactivity remain sparse. Priority research areas include:
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In Vitro Screening: Evaluation against cancer cell lines, inflammatory markers, and microbial pathogens.
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ADMET Profiling: Assessment of absorption, distribution, and toxicity to guide lead optimization.
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Crystallographic Studies: Resolution of 3D structure to inform structure-activity relationships.
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